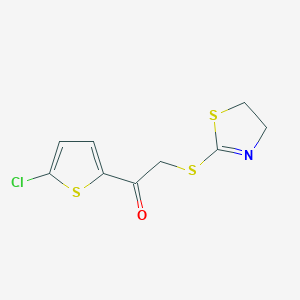
1-(5-Chlorothiophen-2-yl)-2-((4,5-dihydrothiazol-2-yl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-607584 is a chemical compound with the molecular formula C9H8ClNOS3 and a molecular weight of 27781This compound is utilized in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-607584 involves multiple steps, starting with the preparation of the thienyl and thiazolyl intermediates. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like thionyl chloride and sodium hydride. The final step involves the coupling of the intermediates under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of WAY-607584 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
WAY-607584 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, WAY-607584 can be converted into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert WAY-607584 into its corresponding thiol derivative.
Substitution: WAY-607584 can undergo nucleophilic substitution reactions, particularly at the thienyl and thiazolyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thienyl and thiazolyl derivatives.
Scientific Research Applications
WAY-607584 is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-607584 involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
WAY-607584 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A vasopressin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
WAY-607584 is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in scientific research applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H8ClNOS3 |
|---|---|
Molecular Weight |
277.8 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C9H8ClNOS3/c10-8-2-1-7(15-8)6(12)5-14-9-11-3-4-13-9/h1-2H,3-5H2 |
InChI Key |
MLLIEWKKQDLEIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



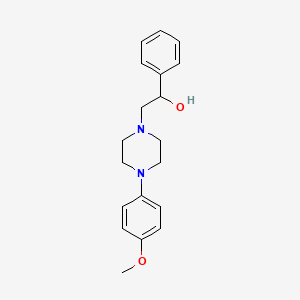

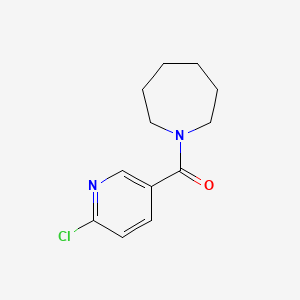

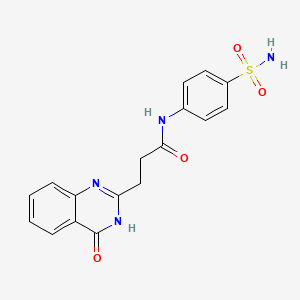
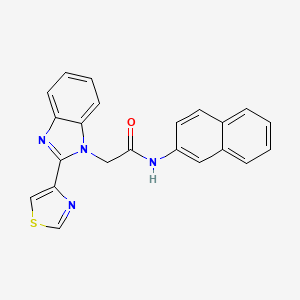

![3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide](/img/structure/B10816021.png)

![N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B10816032.png)
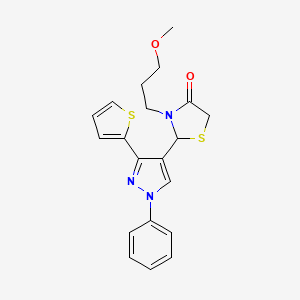
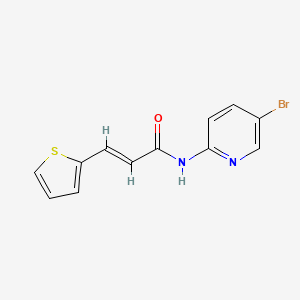
![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B10816059.png)
